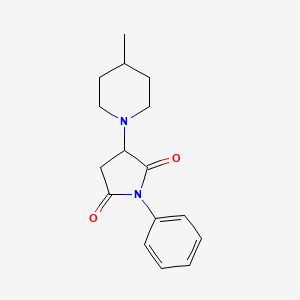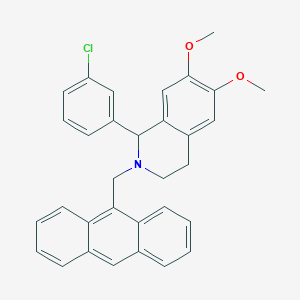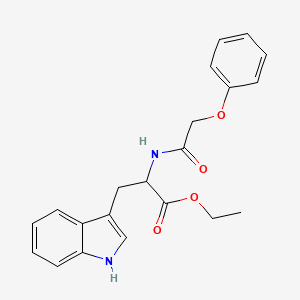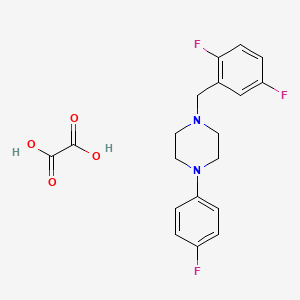
3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione, also known as MPHP, is a psychoactive substance that belongs to the class of cathinones. It is a synthetic derivative of pyrovalerone and has been found to have stimulant properties. The chemical structure of MPHP is similar to other cathinones, such as MDPV and α-PVP, which have been associated with adverse effects. However, research on MPHP is limited, and its effects on the human body are not well understood.
作用机制
The mechanism of action of 3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione involves the inhibition of the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the concentration of these neurotransmitters in the synapse, which results in the stimulation of the central nervous system. This compound also has an affinity for the dopamine transporter, which further enhances its stimulant properties.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are not well understood. However, studies have shown that it has stimulant properties and increases the release of dopamine and norepinephrine in the brain. It has also been found to increase heart rate, blood pressure, and body temperature. These effects are similar to other cathinones and can be associated with adverse effects such as cardiovascular and neurological toxicity.
实验室实验的优点和局限性
3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione has advantages and limitations for use in lab experiments. Its stimulant properties make it useful for investigating the effects of dopamine and norepinephrine on the central nervous system. However, its limited availability and potential for adverse effects make it a challenging substance to work with. The purity of the final product is also essential for its use in scientific research.
未来方向
Future research on 3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione should focus on its potential as a treatment for conditions such as ADHD and narcolepsy. Further studies are needed to investigate its mechanism of action and biochemical and physiological effects. The development of safer and more effective derivatives of this compound could also be explored. Additionally, research on the long-term effects of this compound on the human body is needed to determine its safety for use in humans.
Conclusion:
In conclusion, this compound is a synthetic cathinone with stimulant properties that has been used in scientific research to investigate its effects on the central nervous system. Its mechanism of action involves the inhibition of the reuptake of dopamine and norepinephrine in the brain. This compound has potential as a treatment for conditions such as ADHD and narcolepsy, but further research is needed to determine its safety and efficacy. The development of safer and more effective derivatives of this compound could also be explored.
合成方法
The synthesis of 3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione involves the reaction of pyrrolidinone with 4-methylpiperidine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified through recrystallization or chromatography. The purity of the final product is essential for its use in scientific research.
科学研究应用
3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione has been used in scientific research to investigate its effects on the central nervous system. Studies have shown that this compound has stimulant properties and increases the release of dopamine and norepinephrine in the brain. It has also been found to have an affinity for the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. These findings suggest that this compound may have potential as a treatment for conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
属性
IUPAC Name |
3-(4-methylpiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12-7-9-17(10-8-12)14-11-15(19)18(16(14)20)13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMSFMFPYABFIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![16-{[(4-chlorophenyl)amino]carbonyl}tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B5090667.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(4-isopropylphenyl)thiourea](/img/structure/B5090670.png)
![(3aS*,6aR*)-3-[3-(4-methoxyphenyl)propyl]-5-(1-pyrrolidinylsulfonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5090678.png)
![2-{[7-(3-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-phenylacetamide](/img/structure/B5090684.png)
![ethyl [2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5090688.png)
![3-{5-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5090706.png)
![2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine](/img/structure/B5090711.png)
![2-bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5090717.png)
![1-[6-(2,4-dimethylphenoxy)hexyl]piperidine](/img/structure/B5090734.png)
![ethyl 4-{3-[benzyl(methyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5090735.png)

![1-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-L-prolinamide](/img/structure/B5090754.png)

